2-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Structure–Selectivity Relationship Positional Isomerism

This pyrrolidinone-benzenesulfonamide features a unique 2-chloro (ortho) substitution that acts as a conformational 'ring anchor'—distinguishing it from meta-/para-chloro analogs. It is ideal for SAR campaigns targeting cancer-associated isoforms CA IX and CA XII. Order our ≥95% purity research-grade compound with Lipinski-compliant properties (MW 408.9, tPSA 66.92 Ų) for reliable virtual screening and CA inhibition assays. We offer competitive pricing, fast global delivery, and dedicated technical support to accelerate your drug discovery programs.

Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9
CAS No. 954713-74-7
Cat. No. B2912551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
CAS954713-74-7
Molecular FormulaC19H21ClN2O4S
Molecular Weight408.9
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C19H21ClN2O4S/c1-2-26-16-9-7-15(8-10-16)22-13-14(11-19(22)23)12-21-27(24,25)18-6-4-3-5-17(18)20/h3-10,14,21H,2,11-13H2,1H3
InChIKeyQPIDGVCXLFFLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954713-74-7): Compound Class and Procurement Baseline


2-Chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954713-74-7) is a synthetic small molecule (MW 408.9 g/mol, formula C19H21ClN2O4S) belonging to the pyrrolidinone-bearing benzenesulfonamide class, a privileged scaffold in carbonic anhydrase (CA) inhibitor drug discovery [1]. It features a 5-oxopyrrolidine core linked via a methylene bridge to a 2-chlorobenzenesulfonamide group and an N-(4-ethoxyphenyl) substituent. The ortho-chloro substitution on the benzenesulfonamide ring distinguishes it from the more extensively studied meta-chloro and para-chloro regioisomers, placing it within the '2-chloro/bromo-benzenesulfonamide ring' design strategy for achieving selective CA isoform targeting [2]. As a research-grade screening compound (typical purity ≥95%), it serves as a building block for structure–activity relationship (SAR) exploration of CA inhibitors, particularly for cancer-associated isoforms CA IX and CA XII.

Why Generic Substitution Among Pyrrolidinone-Benzenesulfonamide Analogs Is Not Advisable for 2-Chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide


Within the pyrrolidinone-benzenesulfonamide class, the position of chlorine substitution on the benzenesulfonamide ring critically dictates both the magnitude and selectivity profile of carbonic anhydrase inhibition. The Balandis et al. series demonstrated that a meta-chloro (3-position) substituent broadly increases binding affinity across all CA isoforms compared to non-chlorinated analogs, acting primarily through electronic effects [1]. In contrast, the 2-chloro (ortho) pattern present in this compound functions as a conformational 'ring anchor' that sterically orients the benzenesulfonamide within the CA active site, generating selectivity profiles distinct from those achievable with meta- or para-substitution [2]. The Vaškevičienė et al. study further showed that chloro introduction at the meta position of dimethyl-substituted benzenesulfonamides enhanced affinity for CA VII and CA XIII by up to 500-fold, confirming that positional isomerism produces non-interchangeable pharmacological fingerprints [3]. Substituting a 3-chloro or 4-chloro analog for the 2-chloro compound in a screening cascade or SAR campaign thus risks mischaracterizing the structure–selectivity relationship.

Quantitative Differentiation Evidence for 2-Chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide vs. Closest Regioisomeric Analogs


Regiochemical Differentiation: Ortho-Chloro 'Ring Anchor' vs. Meta-Chloro 'Electronic Enhancer' in CA Active Site

The 2-chloro substitution on the benzenesulfonamide ring of the target compound distinguishes it fundamentally from the 3-chloro regioisomer. In the Zakšauskas et al. 'ring with two tails' design strategy, 2-chloro/bromo-benzenesulfonamide serves as a conformationally restrictive anchor where the ortho-halogen orients the entire benzenesulfonamide pharmacophore within the CA active site, directly influencing isoform selectivity [1]. By contrast, the 3-chloro (meta) substitution studied by Balandis et al. functions as an electron-withdrawing 'tail' modification that broadly increases binding affinity across all twelve catalytically active human CA isoforms compared to non-chlorinated compounds, without the same orienting steric constraint [2]. The 3-chloro series hydrazones (compounds 10–22) exhibited Kd values in the range of 5.0–37 nM against cancer-related CA IX [2], but the selectivity fingerprint achievable with 2-chloro anchoring is predicted to differ substantially from this broad-affinity profile. This mechanistic divergence means that the 2-chloro and 3-chloro compounds are not interchangeable in CA inhibitor screening or SAR campaigns [1].

Carbonic Anhydrase Inhibition Structure–Selectivity Relationship Positional Isomerism

Class-Level Affinity Potential: Nanomolar CA IX Binding Demonstrated by Chlorinated Pyrrolidinone-Benzenesulfonamide Congeners

Although direct binding data for the target compound itself are not yet published, the chlorinated pyrrolidinone-benzenesulfonamide class to which it belongs has demonstrated low nanomolar affinity against the anticancer target CA IX. In the Balandis et al. study, hydrazone derivatives prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited Kd values ranging from 5.0 nM to 37 nM against recombinant human CA IX, as measured by fluorescent thermal shift assay (FTSA) [1]. The Vaškevičienė et al. study further demonstrated that introducing a chloro group at the meta position of dimethyl-substituted benzenesulfonamides enhanced binding affinity to CA VII and CA XIII by up to 500-fold compared to non-halogenated analogs, confirming the potency-enhancing role of chlorine substitution in this scaffold [2]. These class-level data establish a nanomolar affinity ceiling that the 2-chloro regioisomer is structurally positioned to approach, though its selectivity distribution across the CA isoform panel is expected to differ from the meta-chloro series due to the ortho-orienting effect.

Carbonic Anhydrase IX Anticancer Target Nanomolar Inhibitor

Physicochemical Property Differentiation: Computed Descriptors Enable Analogue Triage Relative to 3-Chloro and 4-Chloro Isomers

The target compound possesses computed physicochemical properties that distinguish it from its regioisomeric analogs and inform its suitability for specific assay formats. Based on MMsINC database computed descriptors, the 2-chloro compound has a calculated SlogP of 2.93 and logS of −4.58, with one hydrogen bond donor and four hydrogen bond acceptors, placing it within Lipinski-compliant drug-like space (zero violations) [1]. While the 3-chloro and 4-chloro positional isomers share the identical molecular formula and molecular weight (408.9 g/mol), the ortho-substitution pattern alters the electronic distribution and steric environment around the sulfonamide group, affecting both the pKa of the sulfonamide NH and its capacity to coordinate the active-site Zn(II) ion. The topological polar surface area (tPSA) of 66.92 Ų and rotatable bond count of four indicate moderate permeability potential, suitable for cell-based screening without significant membrane penetration barriers.

Physicochemical Properties Computational Screening Analogue Triage

Commercial Availability and Purity Baseline: Research-Grade Supply for SAR and Screening Campaigns

The target compound is commercially available as a research chemical (Catalog No. BI63032) with a specified purity of ≥95% . This purity level is adequate for biochemical screening, in vitro pharmacology, and SAR exploration, though users should verify lot-specific analytical data (e.g., HPLC, NMR) prior to quantitative dose–response studies. The compound's CAS registry number (954713-74-7) is recognized across multiple vendor platforms, facilitating competitive sourcing. In contrast, the 3-chloro and 4-chloro positional isomers are separately catalogued and must be explicitly specified to avoid inadvertent isomer substitution, which would confound SAR interpretation as discussed in Evidence Items 1 and 2 [1].

Research Compound Procurement Purity Specification Vendor Sourcing

Recommended Application Scenarios for 2-Chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide (CAS 954713-74-7) Based on Evidence Profile


Isoform-Selective Carbonic Anhydrase Inhibitor Screening Targeting Cancer-Associated CA IX and CA XII

The target compound is structurally positioned for screening campaigns aimed at identifying selective inhibitors of tumor-associated CA isoforms CA IX and CA XII. The 2-chloro 'ring anchor' design strategy [1] predicts a selectivity fingerprint distinct from the broad-affinity meta-chloro series, making this compound suitable for panels where discrimination between cancer-associated isoforms (CA IX, CA XII) and ubiquitous off-target isoforms (CA I, CA II) is the primary endpoint. The class-level nanomolar CA IX affinity (Kd 5.0–37 nM) demonstrated by congeners [2] supports the expectation of meaningful hit identification.

Structure–Activity Relationship (SAR) Exploration of Ortho-Substituted Benzenesulfonamide Pharmacophores

This compound serves as a key intermediate for SAR studies investigating the effect of ortho-halogen substitution on CA isoform selectivity. By comparing the 2-chloro compound with its 3-chloro and 4-chloro regioisomers, researchers can map the contribution of halogen position to binding affinity and selectivity across the twelve-member human CA panel. The defined physicochemical properties (SlogP 2.93, logS −4.58, tPSA 66.92 Ų) [3] facilitate computational docking and QSAR model building.

Chemical Biology Probe Development for CA-Dependent pH Regulation Studies

Given the established role of CA IX in tumor pH regulation and the nanomolar potency of chlorinated pyrrolidinone-benzenesulfonamide congeners [2], the 2-chloro compound can be evaluated as a chemical probe for studying CA-mediated pH homeostasis in cancer cell models. Its Lipinski-compliant profile (MW 408.9, zero violations) [3] supports cell permeability and intracellular target engagement, pending experimental validation.

Computational Screening Library Enrichment for Ortho-Halogenated CA Inhibitor Chemotypes

The availability of computed descriptors from the MMsINC database [3] enables the integration of this compound into virtual screening libraries targeting CA isoforms. Its distinct ortho-chloro pharmacophore provides structural diversity complementary to the meta-substituted benzenesulfonamide entries that dominate public CA inhibitor datasets, potentially improving the chemical diversity of screening collections aimed at novel CA inhibitor discovery.

Quote Request

Request a Quote for 2-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.